molecular formula C13H19NO4 B8696911 methyl 4-(3-tert-butoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate

methyl 4-(3-tert-butoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate

Cat. No. B8696911
M. Wt: 253.29 g/mol
InChI Key: AJXWLQBGXTUNHP-UHFFFAOYSA-N
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Patent
US07902252B2

Procedure details

Methyl 4-(3-tert-butoxy-3-oxopropyl)-1H-pyrrole-2-carboxylate (473 g, 1.87 mmol) was treated for about 12 h at rt with 4 N HCl (5 mL). The solvent was removed and the white solid product was dried to give 350 mg (95%) of 3-(5-(methoxycarbonyl)-1H-pyrrol-3-yl)propanoic acid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.64 (t, J=7.35 Hz, 2H), 2.84 (t, J=7.35 Hz, 2H), 3.85 (s, 3H), 6.79 (dd, J=6.66, 2.22 Hz, 2H), 9.08 (br s, 1H); LCMS-MS (ESI+) 198.2 (M+H).
Quantity
473 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:18])[CH2:7][CH2:8][C:9]1[CH:10]=[C:11]([C:14]([O:16][CH3:17])=[O:15])[NH:12][CH:13]=1)(C)(C)C.Cl>>[CH3:17][O:16][C:14]([C:11]1[NH:12][CH:13]=[C:9]([CH2:8][CH2:7][C:6]([OH:18])=[O:5])[CH:10]=1)=[O:15]

Inputs

Step One
Name
Quantity
473 g
Type
reactant
Smiles
C(C)(C)(C)OC(CCC=1C=C(NC1)C(=O)OC)=O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the white solid product was dried

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=CC(=CN1)CCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 350 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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